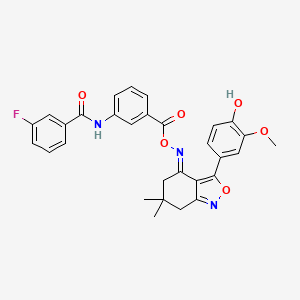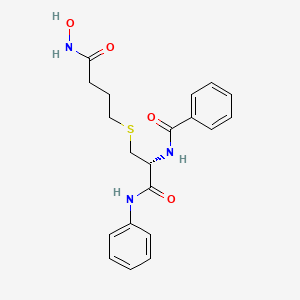
P-gp modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein modulator 3, also known as Compound 37, is a potent and competitive modulator of P-glycoprotein. P-glycoprotein is a crucial membrane transporter responsible for eliminating xenobiotics and endobiotics from cells. Modulators like P-glycoprotein modulator 3 can affect the expression and function of this protein, leading to changes in drug bioavailability and potential drug-drug interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein modulator 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of P-glycoprotein modulator 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
P-glycoprotein modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of P-glycoprotein modulator 3 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
P-glycoprotein modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of P-glycoprotein activity and its impact on drug transport and metabolism.
Biology: Investigated for its role in modulating P-glycoprotein expression and function in various cell types, including cancer cells.
Medicine: Explored as a potential therapeutic agent to overcome multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance drug bioavailability and efficacy
Wirkmechanismus
P-glycoprotein modulator 3 exerts its effects by binding to P-glycoprotein and altering its activity. This modulation can either inhibit or enhance the transporter’s function, depending on the concentration and specific conditions. The molecular targets and pathways involved include the ATP-binding cassette transporter family, which plays a key role in drug efflux and resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
P-glycoprotein modulator 3 is unique in its potent and competitive modulation of P-glycoprotein. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein activity.
Elacridar: A potent P-glycoprotein inhibitor used in research to study drug resistance.
Ruthenium-cyclopentadienyl compounds: Recently investigated for their ability to inhibit P-glycoprotein and overcome multidrug resistance in cancer cells.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
Eigenschaften
Molekularformel |
C31H37N3O5 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
(2S)-2-[4-[[3-[(1-benzylpiperidin-4-yl)amino]-2-hydroxypropyl]amino]phenyl]-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1 |
InChI-Schlüssel |
WTLAWDGVZDAZBF-QFCCLOIZSA-N |
Isomerische SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)




![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)


![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)

